Metabolic Stability: CYP2D6 Substrate Affinity Comparison Between Amphetamine-Backbone and 2C-Derived NBOMes
The amphetamine-derived NBOMe 4-MMA-NBOMe, a close structural analog to 4-MA-NBOMe, demonstrates exceptionally high affinity for the polymorphically expressed cytochrome P450 enzyme CYP2D6, with a reported Km of 0.010 μM in substrate depletion assays using human liver microsomes [1]. This value represents one of the lowest Km (highest affinity) values reported for NBOMe compounds, contrasting sharply with the higher Km values observed for 2C-derived NBOMes, which typically range from 0.016 μM (CYP2D6, 25I-NBOMe) to >13 μM (CYP2B6, 4-EA-NBOMe) [1]. The 1.6-fold lower Km of 4-MMA-NBOMe relative to 25I-NBOMe for CYP2D6 indicates a significantly faster rate of metabolic depletion and higher susceptibility to CYP2D6-mediated drug-drug interactions and genetic polymorphism effects [1]. This quantifiable metabolic divergence, inferred to apply to 4-MA-NBOMe due to the shared amphetamine backbone, directly impacts the selection of appropriate analytical targets (metabolites) and interpretation of toxicological findings, rendering generic substitution with 25X-NBOMe standards scientifically invalid [2].
| Evidence Dimension | Enzyme affinity (Km, μM) for CYP2D6 (substrate depletion assay) |
|---|---|
| Target Compound Data | 4-MMA-NBOMe: Km = 0.010 μM [1] |
| Comparator Or Baseline | 25I-NBOMe: Km = 0.016 μM [1] |
| Quantified Difference | 1.6-fold lower Km (higher affinity) for 4-MMA-NBOMe |
| Conditions | Human liver microsomes (HLM) substrate depletion assay |
Why This Matters
This demonstrates that amphetamine-backbone NBOMes undergo CYP2D6-mediated clearance more rapidly than 2C-derived analogs, necessitating distinct analytical methods and metabolite targets for accurate forensic identification.
- [1] Nielsen LM, Holm NB, Leth-Petersen S, Kristensen JL, Olsen L, Linnet K. Human cytochrome P450 kinetic studies on six N-2-methoxybenzyl (NBOMe)-derived new psychoactive substances using the substrate depletion approach. Toxicol Lett. 2018 Mar 15;285:87-93. View Source
- [2] Caspar AT, Westphal F, Meyer MR, Maurer HH. Nano liquid chromatography-high-resolution mass spectrometry for the identification of metabolites of the two new psychoactive substances N-(ortho-methoxybenzyl)-3,4-dimethoxyamphetamine and N-(ortho-methoxybenzyl)-4-methylmethamphetamine. Talanta. 2018 Oct 1;188:111-123. View Source
